Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Overview
Description
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS Number: 82231-59-2 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl (4-iodo-1H-pyrazol-1-yl)acetate .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate, often involves the use of silver-mediated [3 + 2] cycloaddition . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More specific synthesis methods for this compound could not be found in the available literature.Molecular Structure Analysis
The InChI code for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is 1S/C7H9IN2O2/c1-2-12-7 (11)5-10-4-6 (8)3-9-10/h3-4H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a solid or semi-solid or liquid or lump . It should be stored in a dark place, sealed in dry, at 2-8°C .Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCHGTWWZSBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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